
(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of the methoxyethanamine moiety further adds to its chemical versatility.
Preparation Methods
The synthesis of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine typically involves several stepsThis process can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction conditions often require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium iodide (NaI) in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while reduction can produce amines with altered functional groups.
Scientific Research Applications
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated amines and methoxyethanamine derivatives. For example:
®-1-(4-(trifluoromethyl)phenyl)-2-methoxyethan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
®-1-(4-(difluoromethyl)phenyl)-2-ethoxyethan-1-amine: The ethoxy group in place of the methoxy group can lead to differences in solubility and metabolic stability.
The uniqueness of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3/t9-/m0/s1 |
InChI Key |
KBVRIQPOYDXYAP-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


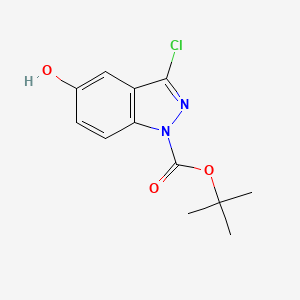
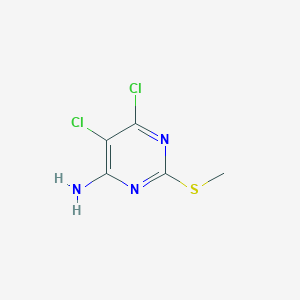
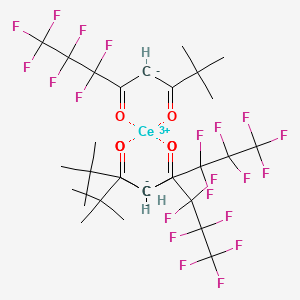
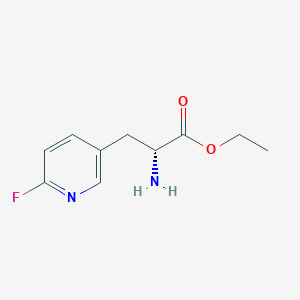

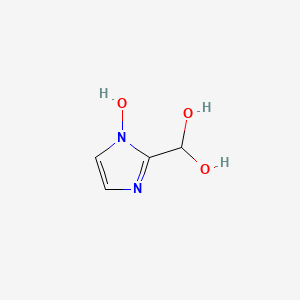
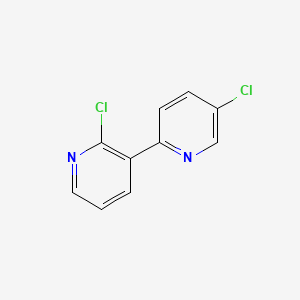

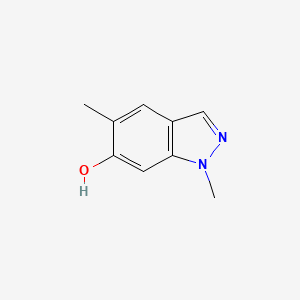
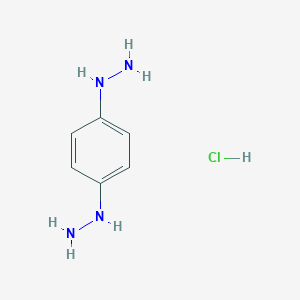
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
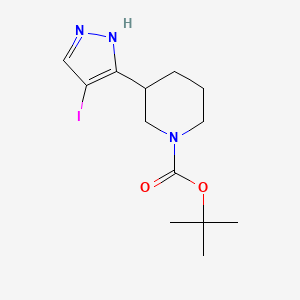
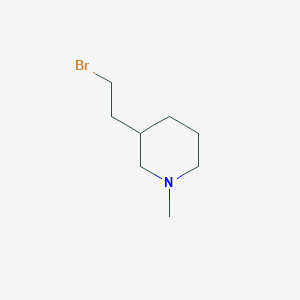
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
